Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester
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Overview
Description
Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester is a chemical compound with the molecular formula C18H14O4. It is known for its unique structure, which includes a fluorenyl group attached to a carbonic acid ester. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester typically involves the reaction of 9H-fluoren-9-ylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester exerts its effects involves the formation of a stable ester linkage. This linkage can be selectively cleaved under specific conditions, allowing for the controlled release of the fluorenyl group. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl benzoate: An aromatic ester used in perfumery.
Dimethyl carbonate: A carbonate ester used as a solvent and methylating agent
Uniqueness
Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester is unique due to its fluorenyl group, which provides steric hindrance and stability. This makes it particularly useful as a protecting group in organic synthesis, where selective reactions are required .
Properties
Molecular Formula |
C17H14O4 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 2-oxoethyl carbonate |
InChI |
InChI=1S/C17H14O4/c18-9-10-20-17(19)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-9,16H,10-11H2 |
InChI Key |
QDEVFFSLTKRONH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCC=O |
Origin of Product |
United States |
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